Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate is a chemical compound with a complex structure that includes an ethyl ester, an acetamidophenyl group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate typically involves a multi-step process. One common method starts with the reaction of 4-acetamidophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, forming the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in industrial synthesis to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit cyclooxygenase enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. This inhibition is similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol:
Ethyl acetoacetate: Contains the ethyl ester and ketone groups but lacks the acetamidophenyl moiety.
N-(4-Acetamidophenyl)acetamide: Similar structure but without the ester and ketone groups
Uniqueness
Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)9-8-13(17)11-4-6-12(7-5-11)15-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBMVKMFAWVLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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